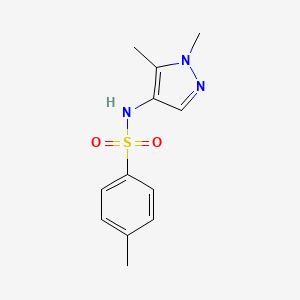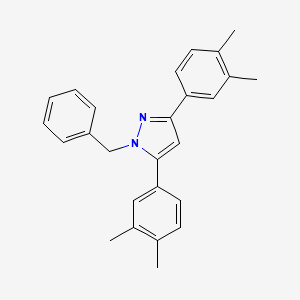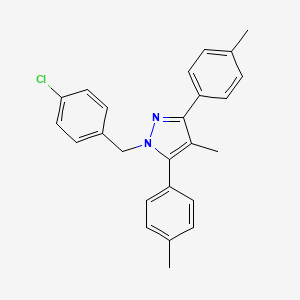
N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities
Preparation Methods
The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 4-methylbenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives, such as:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine: Known for its use in proteomics research.
Hydrazine-coupled pyrazole derivatives: These compounds have shown potent antileishmanial and antimalarial activities.
The uniqueness of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15N3O2S/c1-9-4-6-11(7-5-9)18(16,17)14-12-8-13-15(3)10(12)2/h4-8,14H,1-3H3 |
InChI Key |
RXDRSLVFMUDPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10936707.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10936731.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936734.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936751.png)
![N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936755.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936760.png)
![N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936766.png)
![4-(5-{(E)-2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10936771.png)
![4-({[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B10936772.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide](/img/structure/B10936779.png)
![4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10936784.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936785.png)
